molecular formula C12H26O B13755962 Octane, 1-ethoxy-3,7-dimethyl- CAS No. 22810-10-2

Octane, 1-ethoxy-3,7-dimethyl-

Cat. No.: B13755962
CAS No.: 22810-10-2
M. Wt: 186.33 g/mol
InChI Key: HCHHIPCZJSRFRT-UHFFFAOYSA-N
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Description

Octane, 1-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H24O. It is also known by other names such as 3-ethoxy-3,7-dimethyl-1,6-octadiene, ethyl linalool, and ethoxylinalool . This compound is a member of the ether family and is characterized by its pleasant floral odor, making it a valuable component in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers like Octane, 1-ethoxy-3,7-dimethyl- is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of Octane, 1-ethoxy-3,7-dimethyl-, the reaction would involve the ethoxide ion reacting with a suitable alkyl halide.

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For Octane, 1-ethoxy-3,7-dimethyl-, the industrial production would likely involve the reaction of ethanol with a suitable precursor under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Octane, 1-ethoxy-3,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated ethers.

Scientific Research Applications

Octane, 1-ethoxy-3,7-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the fragrance industry due to its pleasant floral odor.

Mechanism of Action

The mechanism of action of Octane, 1-ethoxy-3,7-dimethyl- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution of other compounds and enhancing their reactivity. Its pleasant odor is due to its ability to interact with olfactory receptors in the nasal cavity, triggering a sensory response.

Comparison with Similar Compounds

Octane, 1-ethoxy-3,7-dimethyl- can be compared with other similar compounds such as:

Uniqueness

The uniqueness of Octane, 1-ethoxy-3,7-dimethyl- lies in its combination of a pleasant floral odor and its versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

22810-10-2

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

1-ethoxy-3,7-dimethyloctane

InChI

InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3

InChI Key

HCHHIPCZJSRFRT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)CCCC(C)C

Origin of Product

United States

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